

# Spectroscopic Characterization of 3-Propoxypropyrazin-2-amine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Propoxypropyrazin-2-amine

CAS No.: 1701783-60-9

Cat. No.: B2576877

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## Introduction

**3-Propoxypropyrazin-2-amine** is a heterocyclic organic compound with a pyrazine core, a functional group of significant interest in medicinal chemistry and drug development. The pyrazine ring is a key scaffold in numerous biologically active molecules. The substitution pattern of an amine group at the 2-position and a propoxy group at the 3-position creates a unique electronic and structural environment, making a thorough spectroscopic characterization essential for its identification, purity assessment, and the study of its chemical behavior.

This guide provides a detailed analysis of the expected spectroscopic data for **3-Propoxypropyrazin-2-amine**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will delve into the theoretical underpinnings of the expected spectral features, present predicted data in a clear format, and provide standardized protocols for data acquisition.

# I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **3-Propoxy pyrazin-2-amine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide a detailed map of the carbon and hydrogen framework.

## A. Predicted $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H (Pyrazine Ring, H-5)	~7.8 - 8.2	d	~2.5	1H
H (Pyrazine Ring, H-6)	~7.6 - 8.0	d	~2.5	1H
-NH <sub>2</sub> (Amine)	~5.0 - 6.0	br s	-	2H
-O-CH <sub>2</sub> - (Propoxy)	~4.2 - 4.5	t	~6.5	2H
-CH <sub>2</sub> - (Propoxy)	~1.7 - 2.0	sextet	~7.0	2H
-CH <sub>3</sub> (Propoxy)	~0.9 - 1.2	t	~7.5	3H

### Expertise & Experience: Interpreting the $^1\text{H}$ NMR Spectrum

The pyrazine ring protons (H-5 and H-6) are expected to appear in the downfield region ( $\delta$  7.6-8.2 ppm) due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. They will likely appear as doublets due to coupling to each other. The amine protons (-NH<sub>2</sub>) typically present as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration. The propoxy group will show a characteristic pattern: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a downfield triplet for the methylene group attached to the oxygen atom. The addition of D<sub>2</sub>O

would cause the amine proton signal to disappear, a useful technique for confirming its assignment.[1]

## B. Predicted $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum will identify all non-equivalent carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C (Pyrazine Ring, C-2)	~155 - 160
C (Pyrazine Ring, C-3)	~150 - 155
C (Pyrazine Ring, C-5)	~130 - 135
C (Pyrazine Ring, C-6)	~125 - 130
-O-CH <sub>2</sub> - (Propoxy)	~65 - 70
-CH <sub>2</sub> - (Propoxy)	~20 - 25
-CH <sub>3</sub> (Propoxy)	~10 - 15

### Expertise & Experience: Interpreting the $^{13}\text{C}$ NMR Spectrum

The carbon atoms of the pyrazine ring will be in the aromatic region of the spectrum. The carbons directly attached to nitrogen and oxygen (C-2 and C-3) will be the most downfield due to strong deshielding effects. The carbons of the propoxy group will appear in the aliphatic region of the spectrum, with the carbon attached to the oxygen being the most downfield of the three.

## C. Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **3-Propoxy pyrazin-2-amine** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]
- $^1\text{H}$  NMR Acquisition:

- Acquire a standard one-pulse  $^1\text{H}$  spectrum.
- Set the spectral width to cover the range of -2 to 12 ppm.
- Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[2]

## D. Visualization of Molecular Structure

Caption: Molecular structure of **3-Propoxypropylamine**.

## II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

### A. Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3300 - 3500	N-H stretch (asymmetric and symmetric)	Primary Amine
2850 - 3000	C-H stretch	Alkyl
~1620 - 1650	N-H bend (scissoring)	Primary Amine
~1580 - 1600	C=N and C=C stretch	Pyrazine Ring
~1250 - 1350	C-N stretch	Aromatic Amine
~1000 - 1250	C-O stretch	Ether

### Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of **3-Propoxy pyrazin-2-amine** will be characterized by several key absorptions. The primary amine will exhibit two distinct N-H stretching bands in the 3300-3500 cm<sup>-1</sup> region.[1][3] The presence of both alkyl and aromatic C-H bonds will result in stretching vibrations just below and above 3000 cm<sup>-1</sup>, respectively. The N-H bending vibration of the primary amine will be visible around 1620-1650 cm<sup>-1</sup>. [3] The characteristic stretching vibrations of the pyrazine ring (C=N and C=C) will appear in the 1580-1600 cm<sup>-1</sup> region. A strong band corresponding to the C-N stretch of the aromatic amine is expected between 1250 and 1350 cm<sup>-1</sup>. [3] Finally, the C-O stretching of the propoxy group will give rise to a strong absorption in the 1000-1250 cm<sup>-1</sup> range.

## B. Experimental Protocol for IR Data Acquisition

- Sample Preparation:
  - Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
  - Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the prepared sample in the spectrometer.
  - Acquire the sample spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
  - A typical acquisition involves the co-addition of 16-32 scans for a good quality spectrum.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

### III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular formula of **3-Propoxypropylamine** is  $\text{C}_7\text{H}_{11}\text{N}_3\text{O}$ , with a molecular weight of 153.18 g/mol .[4]

#### A. Predicted Mass Spectrum Data

m/z	Proposed Fragment	Significance
153	$[\text{M}]^+$	Molecular Ion
124	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of an ethyl group
111	$[\text{M} - \text{C}_3\text{H}_6]^+$	Loss of propene
95	$[\text{M} - \text{C}_3\text{H}_6\text{O}]^+$	Loss of propoxy radical

#### Expertise & Experience: Interpreting the Mass Spectrum

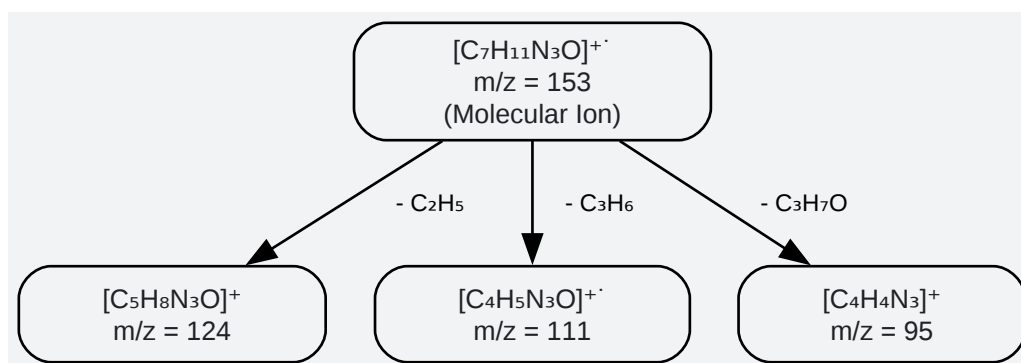
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 153. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd m/z value, consistent with the Nitrogen Rule.[1] Common fragmentation pathways for alkoxy-substituted pyrazines involve cleavage of the ether bond. The loss of an ethyl group ( $\text{C}_2\text{H}_5$ ) from the propoxy chain would result in a fragment at m/z 124. Another likely fragmentation is the loss of a neutral propene molecule ( $\text{C}_3\text{H}_6$ ) via a McLafferty-type

rearrangement, leading to a fragment at  $m/z$  111. Cleavage of the C-O bond with the loss of a propoxy radical would generate an ion at  $m/z$  95.

## B. Experimental Protocol for Mass Spectrometry Data Acquisition

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.
- **Ionization:** Use Electron Ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Scan a mass range appropriate for the compound, for instance, from  $m/z$  40 to 300.
- **Detection:** The ions are detected, and their abundance is plotted against their  $m/z$  ratio to generate the mass spectrum.

## C. Visualization of Proposed Fragmentation Pathway



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Caption: Proposed EI fragmentation pathway for **3-Propoxypropazine**.

## IV. Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a complementary and comprehensive characterization of **3-Propoxypropazine**. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers and

scientists involved in the synthesis, purification, and analysis of this compound and its derivatives. The provided protocols outline standard procedures for obtaining high-quality spectroscopic data, ensuring the reliable identification and structural confirmation of **3-Propoxy pyrazin-2-amine**.

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